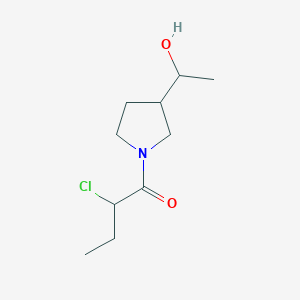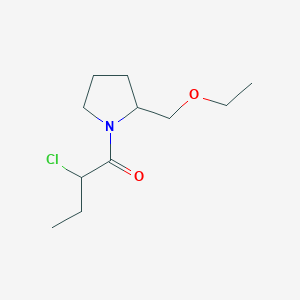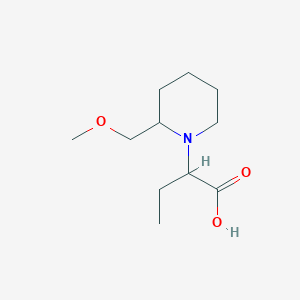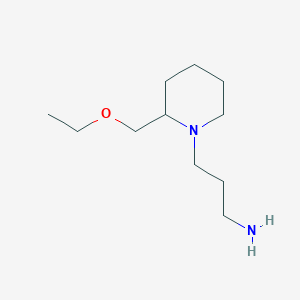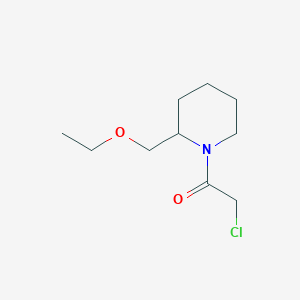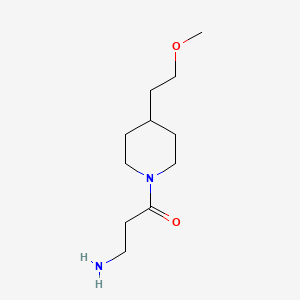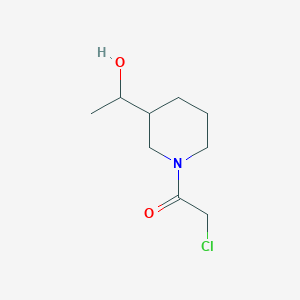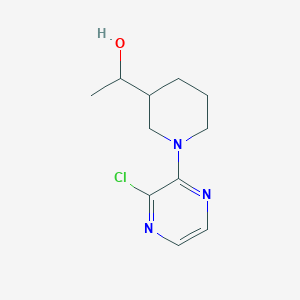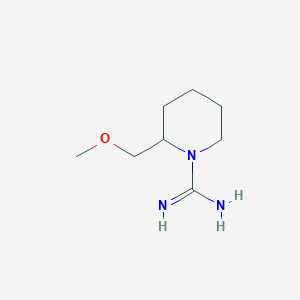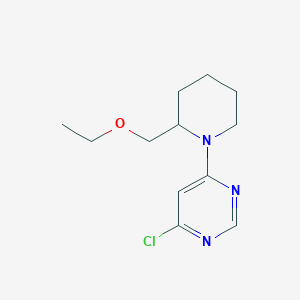
3-氨基-1-(2-(1-羟乙基)吡咯烷-1-基)丙-1-酮
描述
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one, also known as AH-7921, is a synthetic opioid that was first synthesized by a group of researchers at the pharmaceutical company Allen and Hanburys in the 1970s. It belongs to the class of organic compounds known as valine and derivatives .
Molecular Structure Analysis
The molecule has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The molecular formula is C9H18N2O2, and the molecular weight is 186.25 g/mol.科学研究应用
药物开发中的酶促合成
该化合物是某些开发中的候选药物合成的关键中间体。研究表明使用 d-苏氨酸醛缩酶催化手性 β-羟基-α-氨基酸的合成,这对开发活性药物成分 (API) 至关重要。这些酶通过高效的重组大肠杆菌发酵工艺生产,促进了醛醇加成,从而创造出具有显着立体和对映选择性的高纯度、高产率的中间体 (Goldberg 等人,2015)。
吡咯烷-2-酮衍生物的高级合成
吡咯烷-2-酮及其衍生物因存在于许多天然产物和生物活性分子中而被探索其在制药领域的潜力。将各种取代基引入其核心的能力为创造新的药物分子开辟了道路。最近的研究集中于通过修饰 3-羟基-3-吡咯烷-2-酮的 C1-、C4- 和 C5- 位来合成新的活性化合物,揭示了有希望的化学性质和潜在的生物活性 (Rubtsova 等人,2020)。
在不对称合成中的作用
已记录使用可溶性和聚苯乙烯结合的 salenCo(III)OAc 络合物作为水解动力学拆分催化剂的不对称合成某些化合物。该方法可以有效合成对映体纯化合物,这对开发具有潜在药用价值的氨基醇至关重要 (Kulig 等人,2007)。
在 HIV 治疗研究中的应用
已评估具有相似结构的化合物对 HIV 的活性。对映体纯 [(2'S, 3'S)-双(羟甲基)吡咯烷-1-基] 胸腺嘧啶和腺嘌呤的合成展示了潜在的抗病毒剂,强调了此类化合物在开发病毒感染治疗中的作用 (Oohashi 等人,1998)。
对糖苷酶抑制剂开发的贡献
3-氨基-4-羟基-2-(羟甲基)吡咯烷作为潜在的糖苷酶抑制剂的合成进一步突出了该化合物在药物化学中的相关性。这些通过区域和立体选择性方法开发的新型氨基吡咯烷为调节酶活性提供了一种新方法,这可能导致与糖苷酶功能相关的疾病的治疗应用 (Curtis 等人,2007)。
作用机制
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives play a significant role in the interaction with biological targets .
Biochemical Pathways
It is known that compounds containing the pyrrolidine ring can influence various biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the pyrrolidine ring and its derivatives can have various biological activities .
生化分析
Biochemical Properties
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound may interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor, thereby influencing the activity of these enzymes.
Cellular Effects
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and the levels of metabolites, thereby impacting cellular homeostasis . Additionally, its effects on cell signaling pathways may alter the expression of specific genes, influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific sites on enzymes and proteins, potentially inhibiting or activating their activity . This binding can lead to conformational changes in the target biomolecules, affecting their function and downstream signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of such compounds can vary, and their degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular responses, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that may have distinct biological activities . The compound’s influence on metabolic flux and metabolite levels can affect cellular homeostasis and overall metabolic function.
Transport and Distribution
The transport and distribution of 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in targeting specific tissues or organs.
Subcellular Localization
The subcellular localization of 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
3-amino-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(12)8-3-2-6-11(8)9(13)4-5-10/h7-8,12H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQYFGYDBQMPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



